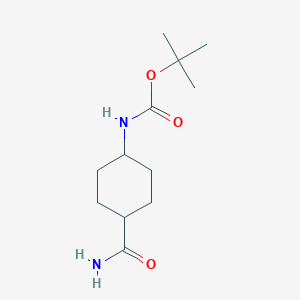

Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Vue d'ensemble

Description

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a versatile chemical compound known for its unique physical and chemical properties. It is also referred to as tert-butyl trans-4-carbamoylcyclohexane-1-carboxylate

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-4-carbamoylcyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with trans-4-carbamoylcyclohexyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl trans-4-carbamoylcyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of amines and other reduced compounds.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

Tert-butyl trans-4-carbamoylcyclohexylcarbamate serves as a crucial intermediate in synthesizing pharmaceuticals. Its unique structure allows for enhanced bioavailability and efficacy of active pharmaceutical ingredients.

Key Applications:

- Analgesics and Anti-inflammatory Drugs : The compound is utilized in developing pain relief medications, enhancing their safety and effectiveness .

- Neuropeptide Pathways : It plays a role in synthesizing drugs targeting neuropeptide pathways, which are vital for treating various neurological conditions.

Neuroscience Research

The compound is instrumental in neuroscience studies, particularly concerning neurotransmitter systems. It aids researchers in understanding the mechanisms underlying neurological disorders.

Case Studies:

- Neurotransmitter Interaction Studies : Research has demonstrated its potential effects on neurotransmitter activity, providing insights into treatments for conditions such as depression and anxiety .

Biochemical Assays

In biochemical research, this compound is valuable for screening drug candidates. It enables the identification of effective therapeutic agents efficiently.

Benefits:

- Cost-effective Screening : The compound's properties allow for streamlined assays that can quickly identify promising drug candidates .

Material Science

The unique characteristics of this compound make it suitable for developing advanced materials, including polymers and coatings that enhance durability and performance.

Applications:

- Polymer Development : Its structural features contribute to creating materials with improved mechanical properties and resistance to environmental degradation .

Environmental Chemistry

Research indicates potential applications of this compound in environmental remediation efforts. It may assist in degrading pollutants, contributing to cleaner ecosystems.

Environmental Impact Studies:

- Investigations are ongoing into the compound's effectiveness in breaking down harmful substances in soil and water, promoting sustainability initiatives .

Data Summary Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of analgesics, anti-inflammatory drugs | Enhanced efficacy and safety profiles |

| Neuroscience Research | Neurotransmitter system studies | Insights into neurological disorder treatments |

| Biochemical Assays | Drug candidate screening | Cost-effective identification of therapeutics |

| Material Science | Advanced materials development | Improved durability and performance |

| Environmental Chemistry | Pollutant degradation | Contribution to cleaner ecosystems |

Mécanisme D'action

The mechanism of action of tert-butyl trans-4-carbamoylcyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, enzyme activity, and signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate

- Tert-butyl N-(4-hydroxycyclohexyl)carbamate

- Tert-butyl trans-N-[4-(2-oxoethyl)cyclohexyl]carbamate

Uniqueness

Tert-butyl trans-4-carbamoylcyclohexylcarbamate stands out due to its unique combination of physical and chemical properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a chemical compound primarily recognized for its role as a pharmaceutical intermediate, particularly in the synthesis of Edoxaban, an oral anticoagulant. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- CAS Number : 365998-36-3

- Molecular Formula : C12H23N2O3

- Molecular Weight : 229.32 g/mol

This compound functions as a reversible factor Xa inhibitor. Factor Xa is a crucial enzyme in the coagulation cascade, facilitating thrombin generation and subsequent fibrin clot formation. By inhibiting this enzyme, the compound effectively reduces thrombus formation, making it beneficial in preventing and treating conditions associated with thrombosis.

Anticoagulant Effects

Research has demonstrated that Edoxaban, which is synthesized from this compound, exhibits significant anticoagulant effects. A study published in the Journal of Thrombosis and Thrombolysis highlighted that Edoxaban effectively affects TRAP-dependent platelet aggregation, indicating its potential in managing thrombotic disorders .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various in vitro studies. It was found to exhibit low cytotoxicity at therapeutic concentrations, making it a viable candidate for further clinical development .

Study 1: Efficacy in Thrombosis Models

A preclinical study evaluated the efficacy of Edoxaban in animal models of thrombosis. The results demonstrated that administration of Edoxaban significantly reduced thrombus weight and improved blood flow restoration compared to control groups. This underscores the therapeutic potential of this compound as a precursor for effective anticoagulant therapy.

Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic analysis revealed that Edoxaban exhibits favorable absorption characteristics when derived from this compound. The compound's bioavailability was confirmed to be high, with rapid systemic circulation observed post-administration .

Comparative Analysis with Other Compounds

| Compound | Mechanism | IC50 (nM) | Bioavailability | Cytotoxicity |

|---|---|---|---|---|

| This compound | Factor Xa Inhibition | Not specified | High | Low |

| Edoxaban | Factor Xa Inhibition | 1.47 | High | Moderate |

| Other Anticoagulants (e.g., Warfarin) | Vitamin K Antagonism | Varies | Moderate | High |

Propriétés

IUPAC Name |

tert-butyl N-(4-carbamoylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-9-6-4-8(5-7-9)10(13)15/h8-9H,4-7H2,1-3H3,(H2,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILAGAFOXBPCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.